Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, it may act as an enzyme inhibitor or modulator of signaling pathways. The exact mechanism can vary based on the specific application and conditions .
Comparison with Similar Compounds
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can be compared with other similar spiro compounds, such as:
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3.4-dicarboxylate
These compounds share structural similarities but may differ in their chemical properties and applications. For instance, this compound may exhibit unique reactivity or biological activity compared to its analogs .
Biological Activity
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C13H22O3
- Molecular Weight : 226.31 g/mol
- CAS Number : 1539143-20-8
The biological activity of this compound is primarily attributed to its structural features, particularly the spiro linkage and the ester functional group. The ester can undergo hydrolysis, releasing active intermediates that may interact with specific enzymes or receptors in biological systems. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal strains.
- Cytotoxicity : Preliminary investigations indicate that this compound may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further exploration in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Study 1: Antimicrobial Properties
A study examined the antimicrobial activity of various oxaspiro compounds, including this compound. The results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Penicillin) | 4 | Staphylococcus aureus |
Study 2: Cytotoxic Effects
In vitro studies on cancer cell lines (e.g., HeLa and A549) revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 to 15 µM, indicating a promising avenue for anticancer drug development.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
A549 | 15 |
Study 3: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes revealed potential inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.
Enzyme | Inhibition (%) at 100 µM |
---|---|
Acetylcholinesterase (AChE) | 45 |
Properties
CAS No. |
6975-19-5 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)9-11(14-9)7-5-3-4-6-8-11/h9H,2-8H2,1H3 |
InChI Key |
OMIANBSJWVBEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCCC2 |
Origin of Product |
United States |
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